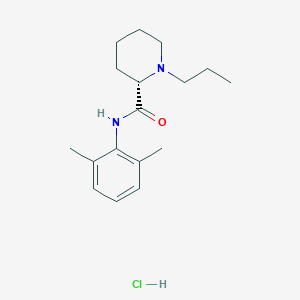
Ropivacaine hydrochloride
描述
罗哌卡因盐酸盐是一种长效局部麻醉剂,属于氨基酰胺类。它主要用于手术期间的局部或区域麻醉,以及急性疼痛的治疗。 该化合物以商品名 Naropin 出售,以其与其他局部麻醉剂(如布比卡因)相比降低的心脏毒性和中枢神经系统毒性而闻名 .
作用机制
罗哌卡因盐酸盐通过阻断神经冲动的产生和传导来发挥作用。它通过提高神经的电兴奋阈值、减缓神经冲动的传播速度以及降低动作电位的上升速度来实现这一目标。 这种阻断是通过抑制神经元膜中钠离子的内流来实现的 . 此外,罗哌卡因盐酸盐还显示出对钾通道的剂量依赖性抑制,这进一步促进了其麻醉特性 .
相似化合物:
- 布比卡因: 另一种长效局部麻醉剂,与罗哌卡因盐酸盐相比,心脏毒性和中枢神经系统毒性更高 .
- 利多卡因: 一种作用时间较短的局部麻醉剂,具有不同的安全性和作用时间 .
- 左旋布比卡因: 布比卡因的对映异构体,具有类似的性质,但毒性降低 .
罗哌卡因盐酸盐的独特性: 罗哌卡因盐酸盐的独特之处在于其较低的亲脂性,这使得它穿透大型有髓运动纤维的风险降低,从而降低了运动阻滞和心脏毒性的可能性。 这使其成为运动阻滞不需要的程序的优选选择 .
生化分析
Biochemical Properties
Ropivacaine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking nerve impulses, which can affect cell signaling pathways, gene expression, and cellular metabolism . It has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . This compound induced significant apoptosis by up-regulating the cleaved caspase 3 and 9, and it also caused cell arrest via inhibiting the expression of cyclins B2, D1, and E .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level by binding to voltage-gated sodium channels on the cell membrane of nerve axons to prevent the influx of sodium ions . This results in a reversible interruption to nociceptive conduction, thus blocking transmission of pain impulses .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It shows complete and biphasic absorption from the epidural space, with the slow absorption being the rate-limiting factor in the elimination of this compound . This explains why the terminal half-life is longer after epidural than after intravenous administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study conducted on dogs undergoing ovariohysterectomy, this compound provided comparable postoperative analgesia to an equivalent dose of bupivacaine for 6 hours after surgery . 41% of dogs required rescue analgesia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The systemic concentration of this compound is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily interacts with voltage-gated sodium channels on the cell membrane of nerve axons .
准备方法
合成路线和反应条件: 罗哌卡因盐酸盐通过在非酮类溶剂中拆分外消旋哌可酰胺得到 (S)-哌可酰胺。然后在水作为反应介质中对该中间体进行 N-丙基化,生成 (S)-罗哌卡因碱。 该碱随后一步转化为 (S)-罗哌卡因盐酸盐一水合物,并从异丙醇中重结晶 .
工业生产方法: 在工业环境中,罗哌卡因盐酸盐可以使用多泡囊脂质体制剂进行制备,以实现持续释放。 该方法涉及多重乳化技术,以创建 RP-MVLs(罗哌卡因盐酸盐多泡囊脂质体),其特征在于它们的表观、粒度、包封效率、Zeta 电位和初始稳定性 .
化学反应分析
反应类型: 罗哌卡因盐酸盐会发生多种化学反应,包括:
氧化: 芳香羟基化主要由 CYP1A2 酶介导,导致形成 3-OH-罗哌卡因.
还原: 对于该化合物,这种情况并不常见。
常用试剂和条件:
氧化: 由 CYP1A2 酶催化。
取代: 涉及使用过氧化氢和过氧化氢酶来制备杂质.
主要生成物:
- 3-OH-罗哌卡因
- N-脱烷基代谢物(PPX)
4. 科研应用
罗哌卡因盐酸盐在科学研究中有着广泛的应用,包括:
科学研究应用
Ropivacaine Hydrochloride has a wide range of applications in scientific research, including:
- Chemistry: Used in the development of sustained-release formulations and depot delivery systems .
- Biology: Studied for its pharmacokinetics and pharmacodynamics in various biological systems .
- Medicine: Widely used as a local anesthetic in surgical procedures, labor pain management, and postoperative pain relief .
- Industry: Employed in the formulation of multivesicular liposomes for sustained drug delivery .
相似化合物的比较
- Bupivacaine: Another long-acting local anesthetic with higher cardiotoxicity and central nervous system toxicity compared to Ropivacaine Hydrochloride .
- Lidocaine: A shorter-acting local anesthetic with a different safety profile and duration of action .
- Levobupivacaine: An enantiomer of bupivacaine with similar properties but reduced toxicity .
Uniqueness of this compound: this compound is unique due to its lower lipophilicity, which results in a reduced risk of penetrating large myelinated motor fibers and a lower likelihood of motor block and cardiotoxicity. This makes it a preferable choice for procedures where motor block is undesirable .
属性
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048379 | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98717-15-8 | |
| Record name | Ropivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


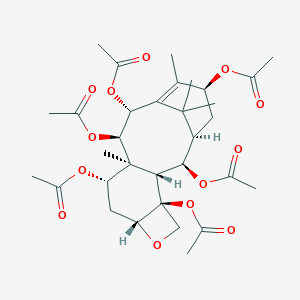
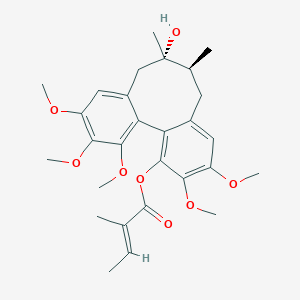
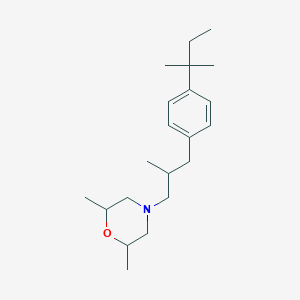

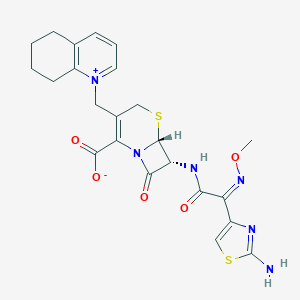
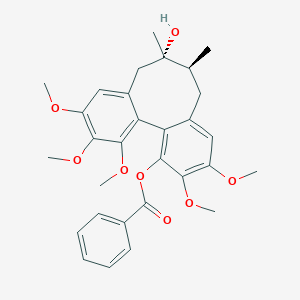

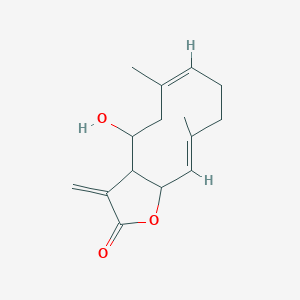
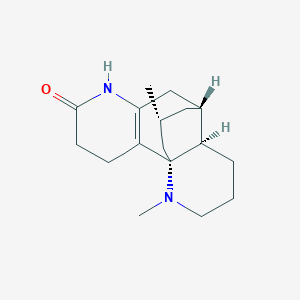
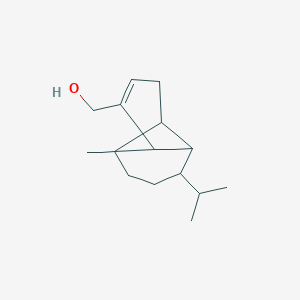
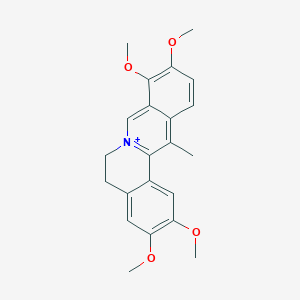

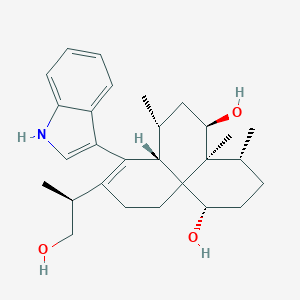
![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)
